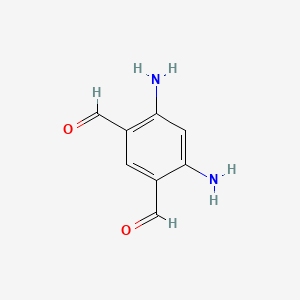

4,6-Diaminoisophthalaldehyde

Overview

Description

4,6-Diaminoisophthalaldehyde (DAIPA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used in various applications, including bioimaging, sensing, and detection of various biomolecules.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

4,6-Diaminoisophthalaldehyde's molecular structure has been a subject of research, particularly focusing on intramolecular hydrogen bonding. Borisenko et al. (1996) investigated this aspect using electron diffraction and ab initio molecular orbital study, finding significant hydrogen bonding in structures related to 4,6-dihydroxyisophthalaldehyde. This bonding is stronger in 4,6-dihydroxyisophthalaldehyde than in 2,5-dihydroxyterephthalaldehyde, possibly due to differences in the positioning of interacting formyl and hydroxy groups (Borisenko, Zauer, & Hargittai, 1996).

Synthesis and Optical Properties of Derivatives

Thalacker et al. (2006) explored the synthesis of core-substituted naphthalene diimide dyes using a process that includes the use of compounds structurally similar to 4,6-diaminoisophthalaldehyde. This research highlighted the optical and electrochemical properties of these dyes, noting significant shifts in absorption maxima and fluorescence quantum yields (Thalacker, Röger, & Würthner, 2006).

Corrosion Inhibition

Yıldız (2015) investigated the inhibiting effect of 4,6-diamino-2-pyrimidinethiol, a compound related to 4,6-diaminoisophthalaldehyde, on mild steel corrosion. The study used various electrochemical techniques and found that the compound effectively inhibits corrosion, with the adsorption process fitting the Langmuir adsorption model (Yıldız, 2015).

Chemical Vapor Deposition in Quantum Wire Formation

Research by Yoshimura et al. (1992) on quantum wire and dot formation used a reaction involving molecules structurally related to 4,6-diaminoisophthalaldehyde. The study demonstrated that this approach could fabricate quantum wires and dots, leading to shifts in absorption bands due to electron confinement (Yoshimura, Tatsuura, Sotoyama, Matsuura, & Hayano, 1992).

Polymer Synthesis

Yokoyama et al. (2015) synthesized 4,6-diaminoisophthalic acid-type monomers and studied their polymerization. The research revealed that the polymerization of these monomers could produce high molecular weight products, some with linear and cyclic structures, highlighting the potential for creating complex polymeric materials (Yokoyama, Karasawa, Kiyota, Taniguchi, Hirano, Ohta, & Yokozawa, 2015).

properties

IUPAC Name |

4,6-diaminobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-4H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELGUVBHBRZDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C=O)N)N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diaminoisophthalaldehyde | |

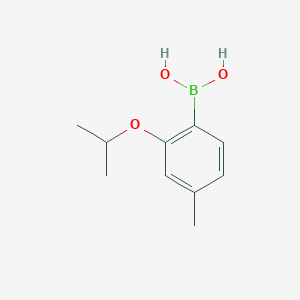

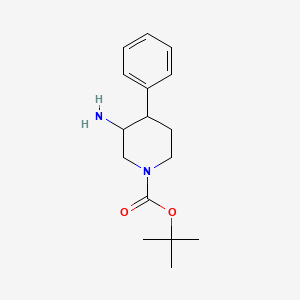

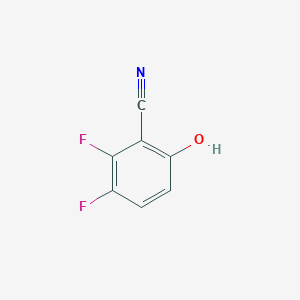

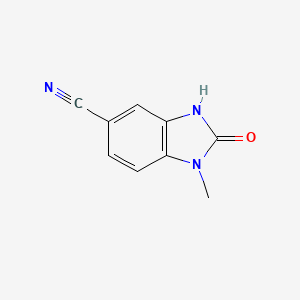

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3253102.png)